N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide
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Overview
Description
N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a cyanocyclobutyl group and a fluorine atom, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide typically involves the reaction of 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide with appropriate reagents under controlled conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction conditions often involve the use of neutralizing agents such as triethylsilylchloride, zinc chloride, or acetic acid, followed by treatment with an acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using conventional heating methods instead of microwave-assisted synthesis due to scalability concerns. The choice of solvents and reagents is optimized to ensure cost-effectiveness and high yield. Common solvents used in industrial production include ethyl acetate, toluene, and methyl ethyl ketone .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the cyanocyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- N-(1-Cyanocyclobutyl)benzamide
- N-(1-Cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide
Uniqueness
N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide is unique due to the presence of both a cyanocyclobutyl group and a fluorine atom, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in various fields.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-10-4-5-11(12(15)8-10)13(18)17(2)14(9-16)6-3-7-14/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHMCOKGGKGSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)C2(CCC2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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